2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
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Overview
Description
2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities, including antitumor, antiviral, anti-inflammatory, analgesic, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves several steps:
Condensation Reaction: The starting material, ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is condensed with formamide to produce 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothienopyrimidine.
Chlorination: The resulting compound is treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative.
Substitution Reaction: The 4-chloro derivative undergoes substitution reactions with various secondary amines to produce different 4-aminobenzothienopyrimidines.
Cyclization: The 4-hydrazinyl derivative is cyclized with formic acid to form tetracyclic hexahydrobenzothienotriazolopyrimidine.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Secondary amines, hydrazine hydrate.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amino Derivatives: Formed from reduction of the nitro group.
Substituted Benzothienopyrimidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes involved in disease pathways.
Molecular Targets: Targets include kinases and proteases.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothienopyrimidine
- 4-aminobenzothienopyrimidines
- Tetracyclic hexahydrobenzothienotriazolopyrimidine
Uniqueness
2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is unique due to its specific structural features, such as the presence of the nitrophenylacetamide group and the sulfanyl linkage. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H24N4O4S2 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C26H24N4O4S2/c1-2-16-11-12-20-21(13-16)36-24-23(20)25(32)29(18-8-4-3-5-9-18)26(28-24)35-15-22(31)27-17-7-6-10-19(14-17)30(33)34/h3-10,14,16H,2,11-13,15H2,1H3,(H,27,31) |
InChI Key |
DUVAEBKYQUAELV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
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